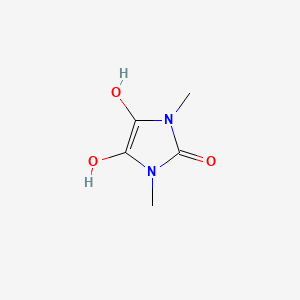![molecular formula C19H14N2O2 B12563887 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one CAS No. 144098-65-7](/img/structure/B12563887.png)
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazolinone core with a hydroxy group at the 3-position and a naphthalen-1-ylmethyl substituent at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The naphthalen-1-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 3-keto-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylquinazolin-4(3H)-one: Lacks the naphthalen-1-ylmethyl group but shares the quinazolinone core.
3-Amino-2-methylquinazolin-4(3H)-one: Contains an amino group instead of a hydroxy group at the 3-position.
Uniqueness
3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one is unique due to the presence of both the hydroxy group and the naphthalen-1-ylmethyl substituent. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
144098-65-7 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
3-hydroxy-2-(naphthalen-1-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O2/c22-19-16-10-3-4-11-17(16)20-18(21(19)23)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,23H,12H2 |
InChI-Schlüssel |
IVZCXIOICQBJSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4C(=O)N3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)


![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)



![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)





